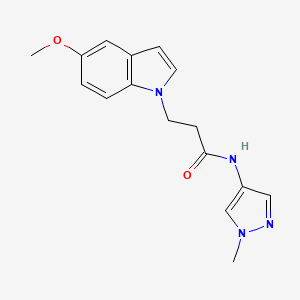

3-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

Description

3-(5-Methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a synthetic small molecule featuring a propanamide linker connecting a 5-methoxyindole moiety to a 1-methylpyrazole group. The indole ring system is a privileged scaffold in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals, while the pyrazole group is known for enhancing metabolic stability and binding affinity in drug design.

Properties

Molecular Formula |

C16H18N4O2 |

|---|---|

Molecular Weight |

298.34 g/mol |

IUPAC Name |

3-(5-methoxyindol-1-yl)-N-(1-methylpyrazol-4-yl)propanamide |

InChI |

InChI=1S/C16H18N4O2/c1-19-11-13(10-17-19)18-16(21)6-8-20-7-5-12-9-14(22-2)3-4-15(12)20/h3-5,7,9-11H,6,8H2,1-2H3,(H,18,21) |

InChI Key |

FKZYFKJUTUDKAW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)CCN2C=CC3=C2C=CC(=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

Pyrazole Formation: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

Amide Bond Formation: The final step involves coupling the indole and pyrazole moieties through an amide bond formation using reagents like carbodiimides (e.g., EDCI) or other coupling agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole ring.

Reduction: Reduction reactions can occur at the amide bond or the pyrazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can take place on the indole ring or the pyrazole moiety.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving indole and pyrazole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole and pyrazole moieties may bind to active sites or allosteric sites, modulating the activity of the target proteins. Pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural homology with several classes of propanamide derivatives, including:

Key Observations :

- Substituent Effects : The 5-methoxyindole group in the target compound may enhance solubility compared to chlorinated or benzoylated indoles (e.g., Compound 51 in ) but could reduce metabolic stability relative to pyrimidine-containing analogs (e.g., golidocitinib) .

- Linker Flexibility : The propanamide spacer balances conformational flexibility and rigidity, contrasting with shorter (acetamide) or heterocyclic (oxadiazole) linkers in other derivatives .

Pharmacological and Physicochemical Properties

- Solubility: The 5-methoxyindole group likely improves aqueous solubility compared to nonpolar substituents (e.g., chlorophenyl in derivatives) but may reduce membrane permeability .

- In contrast, golidocitinib’s pyrimidine-pyrazole-propanamide structure confers JAK inhibitory activity, highlighting the impact of auxiliary heterocycles .

Biological Activity

The compound 3-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a novel pyrazole derivative with potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the coupling of 5-methoxyindole with a pyrazole moiety through amide bond formation. Various synthetic routes have been explored, often utilizing palladium-catalyzed reactions to enhance yield and purity. Characterization is usually performed using techniques such as NMR, FT-IR, and HRMS to confirm the structure and assess the purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

These findings indicate that the compound exhibits selective toxicity towards specific cancer types, making it a candidate for further development in cancer therapy.

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may interfere with key signaling pathways involved in tumor growth and survival, such as the PI3K/Akt/mTOR pathway. Additionally, it has shown promise in enhancing the efficacy of existing chemotherapeutic agents.

Case Studies

A notable case study involved the administration of this compound in combination with standard chemotherapy in preclinical models. The results indicated a synergistic effect, leading to enhanced tumor regression compared to monotherapy. This suggests that 3-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide could serve as an adjunct therapy in cancer treatment protocols.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have indicated favorable absorption and distribution characteristics for this compound. However, further research is needed to fully understand its metabolism and excretion pathways. Preliminary toxicity assessments suggest a manageable safety profile, but comprehensive toxicological studies are essential before clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.